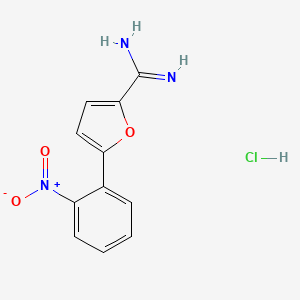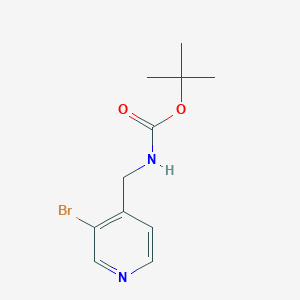
tert-Butyl-((3-Brompyridin-4-yl)methyl)carbamát
Übersicht
Beschreibung
tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and as a reagent in various industrial processes .
Biochemische Analyse
Biochemical Properties
Tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
Tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in downstream gene expression and metabolic pathways. These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in the modulation of various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. The compound’s influence on metabolic pathways is an important aspect of its biochemical activity .
Transport and Distribution
Within cells and tissues, tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate typically involves the reaction of 3-bromopyridin-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound.
- Hydrolysis results in the formation of the corresponding amine .
Wirkmechanismus
The mechanism of action of tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromopyridine moiety can participate in various binding interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate
- tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate
- tert-Butyl ((3-iodopyridin-4-yl)methyl)carbamate
Uniqueness: tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall chemical behavior .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-bromopyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTAIBUDFIBDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610959 | |
| Record name | tert-Butyl [(3-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060813-11-7 | |
| Record name | tert-Butyl [(3-bromopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
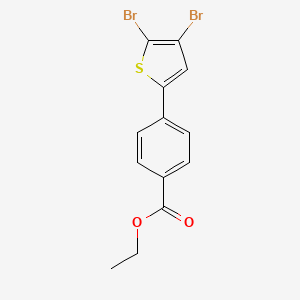
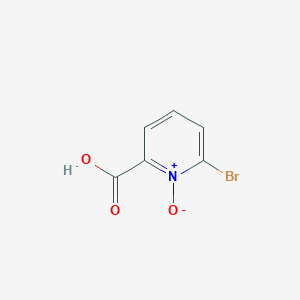
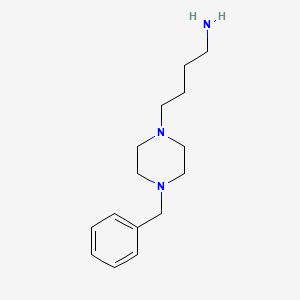
![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)

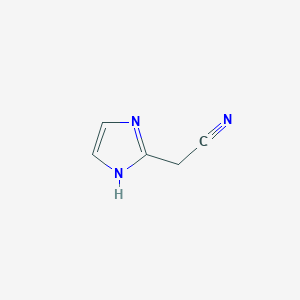

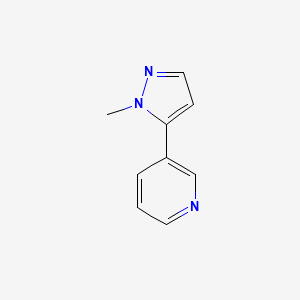
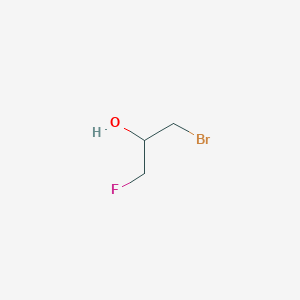
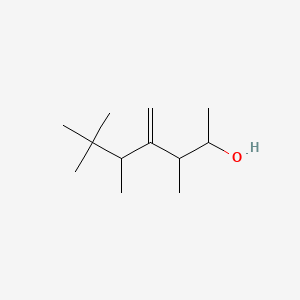
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)
